3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid
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Description
“3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.3 . It is related to “3-Amino-3-(4-methoxyphenyl)propionic acid”, which has the molecular formula C10H13NO3 and a molecular weight of 195.22 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For “3-Amino-3-(4-methoxyphenyl)propionic acid”, the SMILES string isCOc1ccc(cc1)C(N)CC(O)=O
and the InChI key is NYTANCDDCQVQHG-UHFFFAOYSA-N
. These representations can be used to visualize the molecular structure using appropriate software. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as melting point, boiling point, density, etc. For “3-Amino-3-(4-methoxyphenyl)propionic acid”, the melting point is reported to be 230 °C (dec.) .Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been extensively studied for their synthesis methods and potential biological activities. For instance, hydrolysis and subsequent reactions of similar compounds have led to the synthesis of propionamides with observed weak antibacterial activity (Arutyunyan et al., 2014). This suggests a route for the development of new antibacterial agents. Additionally, the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including derivatives of the compound , has shown promise for medical applications due to enhanced thermal stability and antibacterial as well as antifungal activities (Aly & El-Mohdy, 2015).
Material Science and Polymer Modification
In material science, the compound has been utilized in the functional modification of polymers. The degree of swelling and thermal properties of amine-modified polymers increase, indicating potential use in various applications, including medical devices and drug delivery systems (Aly & El-Mohdy, 2015).
Catalysis and Chemical Reactions
The compound has shown utility in catalysis and chemical reactions. For example, asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a closely related compound, has been explored for the production of pharmaceutical intermediates, demonstrating the versatility of these compounds in facilitating enantioselective synthesis processes (Li et al., 2013).
Corrosion Inhibition
Research has also explored the use of derivatives in corrosion inhibition, showing that certain compounds can significantly protect metals in corrosive environments, which is crucial for industrial applications (Gupta et al., 2016).
Properties
IUPAC Name |
3-amino-3-(3-methoxy-4-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(2)18-11-5-4-9(6-12(11)17-3)10(14)7-13(15)16/h4-6,8,10H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJANWWLOYWLUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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